Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, solubility, and reactivity. This structure is commonly utilized in pharmaceutical intermediates, materials science, and cross-coupling reactions due to its stability and versatility .
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIMGLTUKGUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401989 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-73-7 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of aryl iodides with trifluoromethyl copper reagents . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt .
Oxidative Reactions
The trifluoromethyl-biphenyl core participates in oxidative transformations, particularly under radical-initiating conditions.
Oxidative Decarbonylative Coupling
In the presence of 1,2-dinitrobenzene (DNB) and tert-butyl peroxide (TBP), the compound reacts with arenes (e.g., benzene) to form biaryl derivatives via a radical pathway :
| Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Benzene | TBP (2.5 eq), DNB (1 eq), 150°C, 2 hrs | Methyl 4-(phenyl)benzoate | 68% |
| Chlorobenzene | Same as above | Methyl 4-(4-chlorophenyl)benzoate | 67% |
Key Findings :
-
DFT calculations indicate a radical chain mechanism involving acyl radical intermediates (ΔG<sub>act</sub> = 12.4–35.7 kcal/mol) .
-
Isotope experiments (C<sub>6</sub>H<sub>6</sub> vs. C<sub>6</sub>D<sub>6</sub>) show a kinetic isotope effect (KIE) of 1.41, suggesting C–H bond cleavage is not rate-limiting .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong hydride donors:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> (1.1 eq) | THF, 0°C, 10 mins | (4'-Trifluoromethyl-biphenyl-4-yl)-methanol | 93% |
| BH<sub>3</sub>-THF | Not explicitly reported | Theoretical pathway | – |
Industrial Relevance : Lithium aluminum hydride (LiAlH<sub>4</sub>) is preferred for high-purity alcohol production, though borane complexes may offer milder alternatives .
Thermal Decomposition
At temperatures >200°C, the compound undergoes decarbonylation, releasing CO and forming 4'-(trifluoromethyl)-1,1'-biphenyl as a major product .
Comparative Reactivity Table
Scientific Research Applications
Structure
The compound features a biphenyl structure with a carboxylate functional group and a trifluoromethyl substituent, which enhances its chemical reactivity and solubility in organic solvents.
Pharmaceutical Development
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, including metabolic stability and bioavailability.
Case Study: Anticancer Agents
Recent studies have focused on synthesizing derivatives of this compound that exhibit anticancer activity. For instance, modifications to the carboxylate group have led to compounds that inhibit cancer cell proliferation in vitro .
Material Science
This compound is being explored for its applications in the development of advanced materials, particularly in the field of organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating this compound into polymer matrices enhances the performance of OLEDs by improving charge transport properties .
Organic Synthesis
As a versatile building block, this compound can be utilized in various organic synthesis reactions.
Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Reflux with alcohol | 85 | |
| Suzuki Coupling | Pd catalyst in THF | 90 | |
| Reduction | LiAlH₄ in THF | 93 |
Agricultural Chemistry
The compound's fluorinated nature suggests potential applications in agrochemicals, particularly as herbicides or fungicides.
Case Study: Herbicide Development
Studies are underway to evaluate the efficacy of derivatives based on this compound against specific weed species. Initial results show promising herbicidal activity with selective toxicity profiles .
Mechanism of Action
The mechanism of action of Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s electronic properties, making it a valuable moiety in medicinal chemistry for modulating biological activity . The pathways involved may include binding to specific enzymes or receptors, altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the compound with structurally related biphenyl esters, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Positional Isomers
- Compared to the 4'-CF₃ analog, this isomer may exhibit distinct NMR chemical shifts due to differences in resonance effects .
Functional Group Variations
- Methyl 4'-Cyano-[1,1'-Biphenyl]-4-Carboxylate (CAS 89900-95-8): Replacing -CF₃ with a cyano (-CN) group introduces a different electron-withdrawing profile. The -CN group is less hydrophobic than -CF₃ but similarly activates the aromatic ring for electrophilic substitution. This compound may show higher polarity and lower thermal stability .
4'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Carboxaldehyde (CymitQuimica):
Substituting the methyl ester with an aldehyde (-CHO) group eliminates the ester’s hydrolytic stability. The aldehyde derivative is more reactive in condensation reactions but less stable under acidic or basic conditions .
Physicochemical Properties
Boiling Point and Density
Methyl 4'-Fluoro-3-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Carboxylate (CAS 3002445-04-4):
Predicted boiling point: 359.5±42.0 °C; density: 1.294±0.06 g/cm³. The additional fluorine and trifluoromethyl groups increase molecular weight and density compared to the parent compound .Ethyl [1,1'-Biphenyl]-4-Carboxylate :
The ethyl ester analog has a lower boiling point and higher lipophilicity than the methyl ester due to the longer alkyl chain. This affects solubility in organic solvents and hydrolysis kinetics .
Solubility and Stability
- Methyl 4'-Fluoro-3-Hydroxy-[1,1'-Biphenyl]-4-Carboxylate (CAS 616197-92-3):
The hydroxyl group at the 3-position enhances water solubility via hydrogen bonding but reduces stability under oxidative conditions .
Cross-Coupling Reactions
Methyl 4'-(((Trifluoromethyl)Sulfonyl)Oxy)-3',5'-Bis(Trimethylsilyl)-[1,1'-Biphenyl]-4-Carboxylate :
The sulfonyloxy group acts as a leaving group, making this compound a superior substrate for Suzuki-Miyaura couplings. The trimethylsilyl groups provide steric protection, improving regioselectivity (84% yield reported) .Methyl 4'-Acetamido-[1,1'-Biphenyl]-4-Carboxylate :
The acetamido group directs electrophilic substitution to specific positions, enabling controlled functionalization. NMR data (¹H, 400 MHz; ¹³C, 101 MHz in DMSO) confirm the electronic effects of the amide group .
Pharmaceutical Derivatives
- tert-Butyl 3'-(6-Hydroxy-4-(Trifluoromethyl)Nicotinamido)-4'-(4-Methylpiperazin-1-yl)-[1,1'-Biphenyl]-4-Carboxylate :
This complex derivative, synthesized via amidation (72% yield), demonstrates the utility of biphenyl esters in drug discovery. The trifluoromethyl and piperazine groups enhance binding to biological targets like WDR5 .
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Application |
|---|---|---|---|---|---|
| Methyl 4'-(Trifluoromethyl)-biphenyl-4-carboxylate | 4'-CF₃, 4-COOCH₃ | C₁₅H₁₁F₃O₂ | - | - | Pharmaceutical intermediates |
| Methyl 4'-Cyano-biphenyl-4-carboxylate | 4'-CN, 4-COOCH₃ | C₁₅H₁₁NO₂ | - | - | Organic electronics |
| Methyl 4'-Fluoro-3-(CF₃)-biphenyl-4-carboxylate | 4'-F, 3-CF₃, 4-COOCH₃ | C₁₅H₁₀F₄O₂ | 359.5±42.0 | 1.294±0.06 | Cross-coupling reagents |
Biological Activity
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS No. 127783-73-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H11F3O2
- Molar Mass : 280.24 g/mol
- Storage Conditions : 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased biological activity compared to their non-fluorinated counterparts.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of various derivatives against multiple cancer cell lines, this compound exhibited significant cytotoxic effects. For instance:
| Cell Line | GI50 Value (µM) |
|---|---|
| K-562 (leukemia) | 12.5 |
| MDA-MB-435 (melanoma) | 9.8 |
| HCT-116 (colon cancer) | 7.5 |
These values indicate that the compound has promising anticancer properties, particularly against leukemia and melanoma cell lines .
Study on Anticancer Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested alongside established chemotherapeutics like doxorubicin and cisplatin. The results showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the biphenyl structure could enhance the compound's potency. For example, increasing the electron-withdrawing nature of substituents on the aromatic rings significantly improved its anticancer activity .
Additional Biological Activities
Apart from its anticancer properties, this compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated inhibition of pro-inflammatory cytokines in macrophages treated with lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, and how is yield optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl boronate esters and halogenated precursors. For example, Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate (a boronate ester intermediate) reacts with trifluoromethyl-substituted aryl halides under Pd catalysis . Yield optimization involves precise stoichiometric ratios (e.g., 1:1.2 aryl halide:boronate), inert atmospheres, and solvents like THF or DMF. Post-reaction purification via flash chromatography (0–10% MeOH/DCM gradient) achieves ~72% yield for analogous biphenyl derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the trifluoromethyl group (δ ~120–125 ppm in 13C NMR due to CF3) and biphenyl aromatic protons (distinct coupling patterns in 1H NMR). Compare with methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate (δ 7.6–8.2 ppm for biphenyl protons) .
- FTIR : Identify carbonyl stretching (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What intermediates are pivotal in its synthesis?
- Methodological Answer : Key intermediates include:
- Boronate esters : Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate (CAS 1381957-27-2), critical for Suzuki coupling .
- Acyl chlorides : Generated from nicotinic acid derivatives using thionyl chloride (SOCl2) in DCM/acetonitrile, followed by aminolysis with biphenyl-amine intermediates .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF3 group reduces electron density on the biphenyl ring, slowing oxidative addition in Pd-catalyzed reactions. To mitigate this, use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast with methyl 4'-methoxybiphenyl-4-carboxylate, where the electron-donating OMe group accelerates coupling .
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Methodological Answer :
- Case Study : If 13C NMR shows unexpected peaks, compare with methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate (δ 168 ppm for carbonyl) to rule out acylated byproducts.
- 2D NMR (HSQC, HMBC) : Map correlations between CF3 and adjacent aromatic protons to confirm regiochemistry .
Q. What strategies improve regioselectivity in introducing substituents to the biphenyl core?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., esters) to functionalize specific positions. For example, methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate can be brominated selectively at the 4'-position .
- Protection/deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) to avoid side reactions during trifluoromethylation .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model Pd-catalyzed coupling transition states using software like Gaussian. Compare activation energies for CF3-substituted vs. methyl-substituted biphenyls to explain yield differences .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. acetonitrile) on reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
